(1S)-cyclohex-3-ene-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

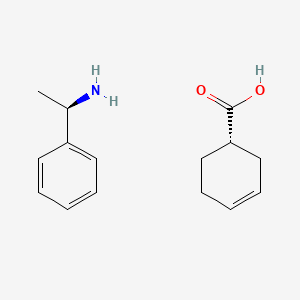

(1S)-cyclohex-3-ene-1-carboxylic acid;(1R)-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.C7H10O2/c1-7(9)8-5-3-2-4-6-8;8-7(9)6-4-2-1-3-5-6/h2-7H,9H2,1H3;1-2,6H,3-5H2,(H,8,9)/t7-;6-/m11/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZYAWOSGIDHOO-SUSPOVHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N.C1CC(CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N.C1C[C@@H](CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Biological Activities of (1S)-Cyclohex-3-ene-1-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The (1S)-cyclohex-3-ene-1-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these compounds, with a particular focus on their anti-inflammatory, anticancer, and antiproliferative properties. We delve into the intricate mechanisms of action, including the modulation of key signaling pathways such as NF-κB and the inhibition of epigenetic regulators like EZH2. Furthermore, this guide offers a comprehensive analysis of the structure-activity relationships (SAR) that govern the potency and selectivity of these derivatives. To empower researchers in the field, we provide detailed, field-proven protocols for essential in vitro assays and illustrative diagrams of the pertinent biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the this compound core.

Introduction: The Emergence of a Versatile Scaffold

This compound is a chiral molecule that has garnered considerable attention as a versatile building block in the synthesis of complex bioactive compounds.[1][2] While its intrinsic biological activity is not extensively documented, its true potential is unlocked through chemical modification, leading to a wide spectrum of derivatives with pronounced pharmacological effects.[3][4] The cyclohexene ring provides a unique three-dimensional architecture that can be strategically functionalized to interact with various biological targets with high specificity. This guide will explore the journey from this foundational scaffold to the development of potent drug candidates.

Anticancer and Antiproliferative Activities: Targeting the Hallmarks of Cancer

Derivatives of this compound have demonstrated significant promise as anticancer and antiproliferative agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.

Induction of Cell Cycle Arrest and Apoptosis

A notable mechanism of action for several cyclohexene carboxylic acid derivatives is the induction of cell cycle arrest, primarily at the G0/G1 phase, and the subsequent triggering of apoptosis.[5] This is a critical therapeutic strategy, as uncontrolled cell proliferation is a fundamental characteristic of cancer.

One key target that has been identified is the Enhancer of Zeste Homolog 2 (EZH2) , a histone methyltransferase that is often overexpressed in various cancers, including glioblastoma.[5] EZH2 plays a pivotal role in gene silencing and cell cycle progression. Certain cyclohexene oxide derivatives have been shown to interfere with EZH2, leading to the upregulation of cyclin-dependent kinase inhibitors such as p27 and p16.[5] This, in turn, halts the cell cycle and prevents cancer cells from dividing.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of these derivatives is highly dependent on their chemical structure. For instance, in a series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives, the nature and position of substituents on the phenyl rings significantly influence their ability to inhibit cancer cell growth.[6]

Key SAR Observations for Anticancer Activity:

-

Aromatic Substituents: The presence and electronic nature of substituents on the aryl rings can dramatically alter the cytotoxic activity.

-

Cyclohexene Ring Conformation: The stereochemistry and conformation of the cyclohexene ring are crucial for optimal binding to the target protein.

Quantitative Data on Antiproliferative Activity

The antiproliferative effects of various this compound derivatives have been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound in inhibiting a specific biological or biochemical function.

| Derivative Class | Cancer Cell Line | Assay | IC50 / Activity | Reference(s) |

| Cyclohexene oxide | Glioblastoma (GBM) | Cell Viability | Lowest IC50 among tested analogues | [5] |

| Amidrazone | Human peripheral blood mononuclear cells (PBMCs) | Antiproliferation | >90% inhibition at 100 µg/mL (for derivatives 2a, 2d, 2f) | [3][7] |

| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate | Human colon carcinoma (HCT116) | Clonogenic Assay | Effective at 20–40 µM | [6] |

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Several derivatives of this compound have demonstrated potent anti-inflammatory effects, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[8]

Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to inhibit the secretion of these pro-inflammatory cytokines, suggesting an interference with the NF-κB pathway.[3][7]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of these derivatives is also finely tuned by their chemical structure. For amidrazone derivatives, the following SAR has been observed:[3][7]

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the amidrazone moiety significantly impact the inhibition of cytokine secretion. For example, a 4-chlorophenyl substituent has been associated with potent inhibition of TNF-α, IL-6, and IL-10.

-

The Role of the Double Bond: The presence of the double bond in the cyclohexene ring appears to be important for anti-inflammatory activity.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of cyclohexene carboxylic acid derivatives have been quantified by measuring the inhibition of pro-inflammatory cytokine production.

| Derivative | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-10 Inhibition (%) | Reference(s) |

| Amidrazone 2f | 10, 50, 100 | ~66-81 | Not specified | Not specified | [3][7] |

| Amidrazone 2b | 100 | Significant | Significant | Significant | [3][7] |

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.

Assessment of Antiproliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Measurement of Cytokine Secretion: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Protocol (Sandwich ELISA for TNF-α):

-

Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for TNF-α (diluted in coating buffer) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block any remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add cell culture supernatants (containing the secreted TNF-α) and standards to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. A blue color will develop.

-

Reaction Stoppage: Stop the reaction by adding a stop solution (e.g., 2 N H2SO4). The color will change to yellow.

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and determine the concentration of TNF-α in the samples.

Analysis of Protein Expression: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

-

Sample Preparation: Lyse cells treated with the test compounds in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., EZH2, p27, p-IκB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Data Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Studies and Future Directions

While in vitro assays provide valuable initial data, the translation of these findings into clinically effective therapies requires in vivo validation. Studies in animal models are crucial to assess the efficacy, pharmacokinetics, and safety of these compounds.

Some derivatives of cyclohexene carboxylic acid have been evaluated in murine models of inflammation and cancer. For example, aryl-cyclohexanone derivatives have shown protective effects in a lipopolysaccharide (LPS)-induced acute lung injury model in mice, demonstrating a reduction in leukocyte migration and pro-inflammatory cytokine secretion.[9] In the context of cancer, a cyclohexene oxide derivative has been shown to inhibit tumorigenesis in a glioblastoma xenograft model in nude mice.[5]

Future research should focus on:

-

Optimizing Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their in vivo efficacy and safety.

-

Exploring Novel Derivatives: Synthesizing and screening new derivatives to identify compounds with improved potency, selectivity, and novel mechanisms of action.

-

Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing therapies to overcome drug resistance and enhance therapeutic outcomes.

Conclusion

The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The derivatives of this versatile molecule have demonstrated significant potential in the fields of oncology and inflammation, with well-defined mechanisms of action and clear structure-activity relationships. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this promising class of compounds, ultimately contributing to the development of new and effective medicines for a range of human diseases.

References

-

Glowacka, I., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(9), 2959. [Link]

-

Shin, S. Y., et al. (2020). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 63(1), 73. [Link]

-

Page, B. D., et al. (2017). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 60(16), 7013-7027. [Link]

-

Glowacka, I., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(9), 2959. [Link]

-

da Silva, A. F. M., et al. (2024). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. Fundamental & Clinical Pharmacology, 38(1), 164-175. [Link]

-

Reyes-Gordillo, K., et al. (2007). Co-carcinogenic effect of cyclohexanol on the development of preneoplastic lesions in a rat hepatocarcinogenesis model. Molecular Carcinogenesis, 46(10), 863-871. [Link]

-

Fraga, A. G. M., et al. (2015). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 20(11), 19897-19915. [Link]

-

AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]

-

Wu, H., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1326245. [Link]

-

Yilmaz, I., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current Medicinal Chemistry. [Link]

-

Wu, H., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1326245. [Link]

-

PharmaCompass. (n.d.). This compound. [Link]

-

Li, Y., et al. (2023). Discovery of a Novel Covalent EZH2 Inhibitor Based on Tazemetostat Scaffold for the Treatment of Ovarian Cancer. Journal of Medicinal Chemistry, 66(4), 2825-2843. [Link]

-

Wang, Y., et al. (2023). A Novel Synthesized Cyclohexane-Hydroxytyrosol Derivative Suppresses Ovarian Cancer Cell Growth Through Inducing Reactive Oxidative Species and Blocking Autophagic Flux. Cancer Management and Research, 15, 1-18. [Link]

-

Wang, N., et al. (2022). Covalent inhibitors of EZH2: Design, synthesis and evaluation. Biomedicine & Pharmacotherapy, 146, 112617. [Link]

-

Stankova, I., et al. (2023). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Molecules, 28(13), 5099. [Link]

-

El-Malah, A. A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(30), 27247-27263. [Link]

-

Wu, H., et al. (2013). Structure of the catalytic domain of EZH2 reveals conformational plasticity in cofactor and substrate binding sites and explains oncogenic mutations. PLoS One, 8(12), e83737. [Link]

-

Flory, A. B., & LeBlanc, A. K. (2005). The Role of Cyclooxygenase in Carcinogenesis and Anticancer Therapy. Compendium on Continuing Education for the Practicing Veterinarian, 27(8). [Link]

- Foye, W. O. (2008). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.

-

Pinto, M., et al. (2023). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Molecules, 28(24), 8109. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20903, 3-Cyclohexene-1-carboxylic acid. [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Cyclohexene-1-carboxylic acid. In NIST Chemistry WebBook. [Link]

-

Gambari, R., et al. (2003). Molecular interactions with nuclear factor kappaB (NF-kappaB) transcription factors of a PNA-DNA chimera mimicking NF-kappaB binding sites. Oligonucleotides, 13(5), 333-344. [Link]

-

Cagle, D. W., et al. (2000). Pharmacokinetics and toxicology of the neuroprotective e,e,e-methanofullerene(63)-carboxylic acid in mice and primates. Toxicology and Applied Pharmacology, 163(3), 225-232. [Link]

-

De Luca, A., et al. (2024). Immunohistochemical Investigation of Cyclooxygenase-2 Expression in Rabbit Uterine Adenocarcinoma and the Potential Use of COX-2 Inhibitors in Cancer Therapy. Animals, 14(22), 3169. [Link]

-

Sharma, P., & Kumar, S. (2015). COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 532-552. [Link]

-

Pharmaffiliates. (n.d.). (S)-3-Cyclohexene-1-carboxylic Acid. [Link]

-

Bailey, M. J., et al. (2016). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 29(1), 133-143. [Link]

- Takeda Pharmaceutical Company Limited. (2011). Process for producing optically active carboxylic acid. U.S.

-

Walker, D. K. (2004). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. British Journal of Clinical Pharmacology, 58(Suppl 1), 601-608. [Link]

-

Ghosh, S., & Karin, M. (2002). Missing pieces in the NF-kappaB puzzle. Cell, 109(Suppl), S81-S96. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and handling of cyclohexene carboxylic acids

Handling, Safety, and Synthetic Utility in Drug Development

Executive Summary

Cyclohexene carboxylic acids (specifically the 3-isomer and 1-isomer ) serve as critical scaffolds in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir), gabapentinoids, and bioactive terpenes. While often treated with the generic caution reserved for organic acids, their unsaturation introduces specific reactivity hazards—including oxidative instability and polymerization potential—that distinguish them from their saturated cyclohexanecarboxylic acid counterparts.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a self-validating framework for the safe storage, manipulation, and disposal of these high-value intermediates.

Part 1: Chemical Identity & Physicochemical Profiling

In drug discovery, the position of the double bond dictates both the chemical reactivity and the physical handling requirements. The 3-cyclohexene-1-carboxylic acid is the primary Diels-Alder adduct of 1,3-butadiene and acrylic acid, making it the most ubiquitous isomer.

Comparative Physicochemical Data

| Property | 3-Cyclohexene-1-carboxylic acid | 1-Cyclohexene-1-carboxylic acid | Cyclohexanecarboxylic acid (Ref) |

| CAS Number | 4771-80-6 | 636-82-8 | 98-89-5 |

| Structure | Non-conjugated alkene | Conjugated alkene ( | Saturated |

| Physical State (25°C) | Liquid (Viscous oil) | Solid (Crystalline) | Solid/Liquid (MP ~31°C) |

| Melting Point | 17 °C | 35–39 °C | 30–31 °C |

| Boiling Point | ~133 °C (at 4 mmHg) | 133–135 °C (at 14 mmHg) | 232–234 °C (atm) |

| Flash Point | 110 °C (Closed Cup) | 113 °C (Closed Cup) | >100 °C |

| pKa (approx) | ~4.8 | ~4.5 (Inductive stabilization) | ~4.9 |

| GHS Hazard | Skin Corr.[1][2][3] 1B | Skin Corr. 1B , Eye Dam. 1 | Skin Irrit. 2 |

Technical Insight: The liquid state of the 3-isomer at room temperature often leads to "drip" hazards during pipetting, which are less common with the solid 1-isomer. However, the 1-isomer's conjugation makes it a potent Michael acceptor, increasing its potential for skin sensitization compared to the 3-isomer.

Part 2: GHS Hazard Assessment & Toxicology

The Corrosivity Vector (Skin Corr. 1B)

Unlike simple mineral acids, cyclohexene carboxylic acids possess high lipophilicity (LogP ~1.7–2.0). This allows them to penetrate the stratum corneum rapidly.

-

Mechanism: Protonation of tissue proteins combined with lipid solubilization.

-

Clinical Presentation: Burns may not be immediately painful due to the "fixing" action of the acid on nerve endings, leading to delayed recognition of exposure.

-

Critical Hazard: Irreversible Eye Damage (Category 1). A splash to the eye can cause corneal opacification within seconds.

Reactivity Hazards

-

Peroxide Formation: The allylic protons (adjacent to the double bond) are susceptible to auto-oxidation. While not as dangerous as ethers, old bottles of 3-cyclohexene-1-carboxylic acid can accumulate peroxides, leading to explosion hazards during distillation.

-

Polymerization: The 1-isomer (

-unsaturated) is prone to radical polymerization if stored without inhibitors or exposed to UV light.

Part 3: Strategic Handling & Engineering Controls

This protocol utilizes a Barrier-Flow-Neutralization logic to ensure operator safety.

Personal Protective Equipment (PPE) Matrix

| Task | Glove Material | Thickness | Rationale |

| Standard Weighing | Nitrile (Double gloved) | 0.11 mm | Sufficient for incidental contact (solids). |

| Liquid Transfer (>10mL) | Nitrile (High Dexterity) | 0.20 mm | Prevents permeation from splashes of the liquid 3-isomer. |

| Spill Cleanup / Immersion | Butyl Rubber or Viton | >0.30 mm | Organic acids degrade nitrile over time; Butyl offers >480 min breakthrough. |

| Eye Protection | Face Shield + Goggles | N/A | Mandatory for any transfer involving syringes or pressure. |

Engineering Controls

-

Ventilation: Handle only in a fume hood with a face velocity of 80–100 fpm .

-

Secondary Containment: All liquid stocks (3-isomer) must be stored in polyethylene (PE) or polypropylene (PP) trays. Do not use metal trays (aluminum/steel), as acid vapors will corrode them, creating contamination.

Visual Workflow: Safe Lifecycle Management

Figure 1: Lifecycle management workflow emphasizing the segregation of storage and the necessity of quenching prior to disposal.

Part 4: Synthesis & Application Context[5][6]

Understanding why these compounds are used helps anticipate process risks. The 3-cyclohexene-1-carboxylic acid is a "privileged structure" in synthesis because the double bond allows for downstream functionalization (epoxidation, halogenation) while the acid group serves as a handle for resolution or coupling.

Common Synthetic Pathways (and Risks)

-

Iodolactonization:

-

Reaction: Treatment of the 3-isomer with

and bicarbonate. -

Risk:[4] Generates

gas rapidly. Closed vessels can overpressurize.

-

-

Acid Chloride Formation:

-

Reaction: Treatment with Thionyl Chloride (

). -

Risk:[4] The resulting cyclohex-3-enecarbonyl chloride is volatile and lachrymatory. It requires stricter containment than the parent acid.

-

Synthetic Logic Diagram

Figure 2: The central role of 3-cyclohexene-1-carboxylic acid in generating diverse chemical architecture.

Part 5: Emergency Response & Stability Protocols

Spill Response (Self-Validating Protocol)

If a spill occurs (>50 mL), follow this logic:

-

Isolate: Evacuate the immediate area (10 ft radius).

-

PPE Up: Don Butyl gloves and respiratory protection (organic vapor cartridge) if outside a hood.

-

Neutralize: Do not use water initially (spreads the oily acid). Use a dry mix of Sodium Carbonate (

) and clay cat litter (1:1 ratio).-

Validation: The cessation of bubbling (

evolution) indicates neutralization is complete.

-

-

Clean: Sweep up the resulting solid paste.

Storage & Shelf-Life

-

Temperature: Store at 2–8°C. While stable at RT, refrigeration retards oxidative degradation of the alkene.

-

Incompatibility: Segregate strictly from Nitric Acid (violent oxidation of the double bond) and Strong Bases (exothermic salt formation).

References

-

Sigma-Aldrich (Merck). Safety Data Sheet: 3-Cyclohexene-1-carboxylic acid (Product 453757). Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69470, 1-Cyclohexene-1-carboxylic acid. Retrieved from

-

European Chemicals Agency (ECHA). Registration Dossier: Cyclohex-3-ene-1-carboxylic acid.[2] GHS Classification & Labelling.[2] Retrieved from

-

ChemicalBook. (S)-3-Cyclohexene-1-carboxylic Acid Synthesis and Pharmaceutical Applications. Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: 1-Cyclohexene-1-carboxylic acid. Retrieved from

Sources

Methodological & Application

Using (1S)-cyclohex-3-ene-1-carboxylic acid in pharmaceutical intermediates

An in-depth guide for researchers, scientists, and drug development professionals on the application of (1S)-cyclohex-3-ene-1-carboxylic acid as a pivotal pharmaceutical intermediate.

Introduction: The Strategic Value of Chiral Building Blocks

In modern pharmaceutical development, the stereochemistry of a drug molecule is a critical determinant of its biological activity, efficacy, and safety profile.[1] Enantiomerically pure compounds are in high demand as they often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts.[1] Chiral building blocks—small, structurally defined molecules with one or more stereocenters—are fundamental to the efficient synthesis of these complex chiral drugs.[2][3] They serve as foundational units, embedding the required chirality early in a synthetic sequence, which circumvents the need for challenging resolution steps at later stages.[3]

This compound (CAS No: 5708-19-0) is a prime example of such a versatile chiral building block.[4][5] It is a chiral unsaturated carboxylic acid featuring a cyclohexene ring with a defined (S)-configuration at the carboxyl-bearing carbon.[4] This specific three-dimensional arrangement makes it a highly valuable intermediate, particularly in the synthesis of the novel oral anticoagulant, Edoxaban.[4] This guide provides a detailed overview of its properties, applications, and detailed protocols for its use in pharmaceutical synthesis.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount in a laboratory and manufacturing setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5708-19-0 | [4][6][7] |

| Molecular Formula | C₇H₁₀O₂ | [4][6][8] |

| Molecular Weight | 126.15 g/mol | [4][6] |

| Appearance | Clear Oil / Dark Grey Liquid | [8][9] |

| Boiling Point | 118°C @ 6 mmHg | [8] |

| Melting Point | 19°C | [8] |

| Storage | 2-8°C, under inert gas (Nitrogen) | [7][9] |

Safety & Handling Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if it comes into contact with the skin.[9][10][11] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Ventilation: Handle the product only in a well-ventilated area or within a closed system, such as a fume hood, to avoid breathing in mists or vapors.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands and any exposed skin thoroughly after handling.[9][10] Do not eat, drink, or smoke when using this product.[9]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water or shower.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[10]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[9]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably in a designated corrosives area.[9]

Core Application: A Key Intermediate for Edoxaban

The primary pharmaceutical application of this compound is its role as a key reactant in the synthesis of Edoxaban.[4][8] Edoxaban is a potent and orally active direct inhibitor of Factor Xa, an enzyme crucial to the blood coagulation cascade.[7][8] The defined stereochemistry of the (1S)-cyclohexene ring is incorporated into the final structure of the drug, highlighting the importance of using an enantiomerically pure starting material.

The synthesis involves the formation of an amide bond between the carboxylic acid group of the chiral building block and an amine-containing fragment of the larger molecule. This is a common and fundamental transformation in pharmaceutical chemistry.

General Synthetic Workflow

The conversion of a carboxylic acid to an amide typically requires a two-step sequence: activation of the carboxyl group followed by coupling with the amine. This is because the carboxyl group is not sufficiently electrophilic to react directly with an amine under mild conditions.

Caption: Workflow for Amide Bond Formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.

Protocol 1: Synthesis of an N-Aryl Amide Intermediate via Acid Chloride Formation

This protocol describes a general procedure for activating the carboxylic acid as an acid chloride and subsequent coupling with an aromatic amine, a common step in synthesizing complex molecules like Edoxaban.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Aromatic amine (e.g., aniline derivative)

-

Triethylamine (TEA) or Pyridine

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Activation (Acid Chloride Formation):

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the acid in anhydrous DCM (approx. 5-10 mL per gram of acid).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise. Causality Note: This exothermic reaction converts the carboxylic acid into a highly reactive acid chloride. Slow addition at 0°C controls the reaction rate and minimizes side reactions.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester, indicating complete conversion of the starting acid.

-

Once complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride is typically used immediately in the next step.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve the aromatic amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the reactant amine.

-

Cool the amine solution to 0°C.

-

Slowly add the acid chloride solution to the amine solution dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.

-

-

Work-up and Purification:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Protocol 2: Chiral Purity Assessment by HPLC

Verifying the enantiomeric purity of the starting material is a critical quality control step. This requires a specialized chiral High-Performance Liquid Chromatography (HPLC) method.

Principle: Chiral HPLC columns contain a stationary phase that is itself chiral. This allows for the separation of enantiomers as they interact differently with the chiral stationary phase, resulting in different retention times.

General Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in the mobile phase.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral column (e.g., a Daicel Chiralpak or Chiralcel column). The specific column must be selected based on the analyte; screening is often necessary.

-

-

Chromatographic Conditions (Illustrative Example):

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA), for example, 95:5 Hexane:IPA + 0.1% TFA. Causality Note: The non-polar hexane and polar isopropanol allow for tuning the elution strength, while the TFA ensures the carboxylic acid is protonated for consistent peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~210 nm (where the carboxyl group absorbs).

-

Column Temperature: 25°C.

-

-

Analysis:

-

Inject a sample of the racemic compound first to determine the retention times of both the (S) and (R) enantiomers.

-

Inject the sample of this compound.

-

The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100. For a highly pure sample, the peak corresponding to the (R) enantiomer should be very small or non-existent.

-

The Broader Context: Cyclohexenes in the Chiral Pool

This compound belongs to a broader class of chiral molecules derived from nature's "chiral pool".[1] Another prominent example from this class is shikimic acid, the key starting material for the antiviral drug Oseltamivir (Tamiflu®).[12][13][14] Although they are different molecules, their use highlights a common strategy in pharmaceutical synthesis: leveraging readily available, stereochemically defined cyclic structures to build complex and potent drugs.

Caption: Role of Chiral Building Blocks in Drug Synthesis.

This strategic approach significantly streamlines the drug development process, making the synthesis of life-saving medicines more efficient and scalable. The continued exploration of versatile chiral building blocks like this compound remains a cornerstone of modern medicinal chemistry.

References

- Apicule. (S)-(-)-3-Cyclohexene-1-carboxylic Acid (CAS No: 5708-19-0)

- PMC. Synthesis of Chiral Building Blocks for Use in Drug Discovery.

- BenchChem. A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.

- AiFChem. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.

- PharmaCompass. (1S)

- Chem-Impex. (S)-(-)-3-Cyclohexene-1-carboxylic acid.

- Grokipedia. Oseltamivir total synthesis.

- Thermo Fisher Scientific.

- New Drug Approvals. Recent Progress in the Synthesis of Tamiflu.

- ChemicalBook. (S)-(-)-3-CYCLOHEXENECARBOXYLIC ACID | 5708-19-0.

- Pharmaffiliates. CAS No : 5708-19-0 | Product Name : (S)-3-Cyclohexene-1-carboxylic Acid.

- Fisher Scientific.

- PubChem. 3-Cyclohexene-1-carboxylic acid.

- News-Medical. Tamiflu - Oseltamivir Production.

- Wikipedia. Oseltamivir total synthesis.

- Middle East Technical University. CHEMOENZYMATIC SYNTHESIS OF BIOLOGICALLY ACTIVE COMPOUNDS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 4. apicule.com [apicule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. (S)-(-)-3-CYCLOHEXENECARBOXYLIC ACID | 5708-19-0 [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. 3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. news-medical.net [news-medical.net]

- 14. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

Application Note: Stereoselective Iodolactonization of (1S)-cyclohex-3-ene-1-carboxylic acid for the Synthesis of Bicyclic γ-Lactones

Introduction: The Strategic Value of Iodolactonization

The iodolactonization reaction, first reported by Bougault in 1904, is a cornerstone of organic synthesis for the construction of lactone rings from unsaturated carboxylic acids.[1] This intramolecular cyclization proceeds under mild conditions and introduces a versatile iodine atom into the product, enabling a wide range of subsequent transformations.[1][2] The resulting bicyclic γ-lactones, such as those derived from (1S)-cyclohex-3-ene-1-carboxylic acid, are valuable structural motifs found in numerous natural products and serve as key intermediates in the development of pharmacoactive molecules.[3][4]

This guide provides a comprehensive overview of the iodolactonization of this compound, focusing on the mechanistic principles that govern its high stereoselectivity. We present detailed, field-proven protocols for researchers engaged in synthetic chemistry and drug development, emphasizing the causality behind experimental choices to ensure reproducible and optimal outcomes.

Mechanistic Rationale and Stereochemical Control

The success of the iodolactonization reaction hinges on a sequence of well-understood mechanistic steps, which dictate the final stereochemistry of the bicyclic product.

The Core Mechanism

The reaction is initiated by the electrophilic addition of an iodine source (e.g., I₂ or NIS) to the alkene of the cyclohexene ring. This forms a transient, bridged iodonium ion intermediate. Concurrently, a mild base deprotonates the carboxylic acid, enhancing the nucleophilicity of the resulting carboxylate anion.[5][6] The pivotal step is the intramolecular, nucleophilic attack of the carboxylate on one of the carbons of the iodonium ion bridge. This proceeds in an Sₙ2-like fashion, resulting in the inversion of configuration at the site of attack and the formation of the lactone ring.[7][8]

Figure 1: General mechanism of iodolactonization.

Regioselectivity: Baldwin's Rules

For this compound, the intramolecular cyclization can theoretically produce a five-membered (γ-lactone) or a six-membered (δ-lactone) ring. The outcome is reliably predicted by Baldwin's rules for ring closure. The formation of the γ-lactone proceeds via a "5-exo-tet" pathway, which is kinetically favored over the "6-endo-tet" pathway required for the δ-lactone.[1] Consequently, the five-membered γ-lactone is formed exclusively.

Stereochemical Destiny of this compound

The pre-existing stereocenter at the C1 position of the starting material dictates the stereochemical outcome of the entire reaction. The carboxylic acid group is tethered to one face of the cyclohexane ring. When the iodonium ion forms on the opposite, less sterically hindered face of the double bond, the carboxylate can only attack from its resident face.[7] This results in a product where the newly formed C-O bond is syn (on the same side) relative to the C1 stereocenter's substituent, and the iodine atom is anti (on the opposite side). The ring junction of the resulting bicyclic lactone is therefore cis-fused.

Figure 2: Stereoselective cyclization pathway.

Experimental Protocols

The following protocols describe reliable methods for the iodolactonization of this compound. All operations involving iodine should be performed in a well-ventilated fume hood and protected from direct light, as iodine solutions can be light-sensitive.

Figure 3: General experimental workflow.

Protocol 1: Classic Conditions with Iodine and Bicarbonate

This method employs the most common and cost-effective reagents. It is typically run at or below room temperature to ensure high diastereoselectivity.

Materials:

-

This compound

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM, ACS grade)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add dichloromethane (to make a 0.1 M solution) and solid sodium bicarbonate (3.0 eq).

-

Cool the resulting suspension to 0 °C in an ice-water bath.

-

In a separate flask, prepare a solution of iodine (1.5 eq) in dichloromethane.

-

Add the iodine solution dropwise to the stirred reaction mixture over 15-20 minutes. The dark iodine color should fade as it is consumed. Protect the flask from light with aluminum foil.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color is completely discharged.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure iodolactone.

Protocol 2: N-Iodosuccinimide (NIS) Mediated Cyclization

N-Iodosuccinimide (NIS) is a milder and often more convenient source of electrophilic iodine, as it is an easy-to-handle solid. This can sometimes lead to cleaner reactions.[9]

Materials:

-

This compound

-

N-Iodosuccinimide (NIS)

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile (CH₃CN, ACS grade)

-

All workup and purification reagents as listed in Protocol 1.

Procedure:

-

To a round-bottom flask protected from light, add this compound (1.0 eq) and acetonitrile (to make a 0.1 M solution).

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Add N-Iodosuccinimide (1.2 eq) in one portion.

-

Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 6-12 hours.

-

Monitor the reaction by TLC. The succinimide byproduct can also be observed.

-

Once the reaction is complete, quench with saturated aqueous sodium thiosulfate.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography as described in Protocol 1.

Data Summary and Comparison

The choice of protocol may depend on reagent availability, scale, and desired reaction time. Both methods are expected to provide the desired cis-fused bicyclic lactone with high diastereoselectivity due to the substrate-controlled nature of the reaction.

| Parameter | Protocol 1: I₂/NaHCO₃ | Protocol 2: NIS/NaHCO₃ |

| Iodine Source | Iodine (I₂) | N-Iodosuccinimide (NIS) |

| Base | Sodium Bicarbonate | Sodium Bicarbonate |

| Solvent | Dichloromethane (DCM) | Acetonitrile (CH₃CN) |

| Temperature | 0 °C to RT | 0 °C to RT |

| Time | 12 - 24 h | 6 - 12 h |

| Typical Yield | 80 - 95% | 85 - 98% |

| Diastereoselectivity | >95:5 d.r. | >95:5 d.r. |

| Key Insight | Cost-effective standard method. Biphasic workup is straightforward. | Milder, easier to handle reagent. Reaction may be faster and cleaner. |

Downstream Applications of the Iodolactone Product

The synthetic utility of the iodolactone product is significantly enhanced by the presence of the C-I bond, which serves as a handle for further functionalization.

-

Dehalogenation: The iodine atom can be reductively removed under free-radical conditions (e.g., using Bu₃SnH and AIBN) or with other reducing agents to yield the corresponding saturated bicyclic lactone.[7]

-

Elimination: Treatment with a non-nucleophilic base (e.g., DBU) can induce E2 elimination of HI to form a valuable unsaturated bicyclic lactone.[7][8]

-

Epoxidation: The iodolactone can be hydrolyzed to the corresponding iodo-hydroxy-acid, which upon treatment with a base, can undergo intramolecular cyclization to form an epoxide.[7]

References

-

Wikipedia. Iodolactonization. [Link]

-

Chemistry Notes. Iodolactonization: Mechanism, examples, useful application. (2022-09-14). [Link]

-

Boruah, R. et al. (2011). Iodolactonization: Past and Present Examples. ResearchGate. [Link]

-

Professor Carbon. (2020-04-07). Esters and Acids Mechanisms 1 - iodolactonization prostaglandin core Organic Chemistry Tutor Help. YouTube. [Link]

-

Biswas, T. (2022-01-12). Iodolactone formation with mechanism. YouTube. [Link]

-

Chemistry Made EASY!. (2019-11-22). Master Iodolactonization in 20 Minutes. YouTube. [Link]

-

Ye, Z. et al. (2014). Enantioselective Halolactonization Reactions using BINOL-derived Bifunctional Catalysts: Methodology, Diversification, and Applications. PMC. [Link]

-

Maji, B. (2022-06-08). Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine. Royal Society of Chemistry. [Link]

-

University of Victoria. Chapter 33 — Stereoselective reactions of cyclic compounds: Part B. [Link]

-

Hori, N. et al. (1999). Iodolactonization of Conjugated Unsaturated Carbonyl Compounds. Bulletin of the Chemical Society of Japan, 72, 1583-1588. [Link]

-

Bartlett, P. A., & Bermejo Gonzalez, F. (1986). STEREOCONTROLLED IODOLACTONIZATION OF ACYCLIC OLEFINIC ACIDS: THE trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Organic Syntheses, 64, 175. [Link]

-

NotNicolaou. (2017-10-25). Intramolecular lactonisation in an unsaturated carboxylic acid. Chemistry Stack Exchange. [Link]

-

Das, S. et al. (2021). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Communications. [Link]

-

ResearchGate. (2015). Iodolactonization: Synthesis, Stereocontrol, and Compatibility Studies. [Link]

-

Arai, T. et al. (2010). Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization. PMC. [Link]

-

Das, S. et al. (2021). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. ChemRxiv. [Link]

Sources

- 1. Iodolactonization - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. youtube.com [youtube.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Enantioselective Halolactonization Reactions using BINOL-derived Bifunctional Catalysts: Methodology, Diversification, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Peptide Coupling Reactions with (1S)-Cyclohex-3-ene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-Cyclohex-3-ene-1-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development, prized for its unique conformational constraints.[1][2] Its successful incorporation into peptide scaffolds is critical for synthesizing novel therapeutics. This guide provides an in-depth technical overview and actionable protocols for the efficient coupling of this acid to amine nucleophiles, forming a stable amide bond. We will delve into the mechanistic underpinnings of modern coupling reagents, address specific challenges such as stereochemical retention, and offer robust, validated protocols to ensure high-yield, high-purity synthesis.

Foundational Principles of Amide Bond Formation

The formation of a peptide (amide) bond is a condensation reaction that requires the activation of a carboxylic acid's carboxyl group to facilitate nucleophilic attack by an amine.[3][4] Direct reaction is unfavorable, necessitating the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.[5] Two of the most reliable and widely used classes of reagents in modern peptide synthesis are uronium/aminium salts and carbodiimides.

Uronium/Aminium Reagents: The HATU Gold Standard

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for high efficiency, rapid kinetics, and superior ability to suppress racemization.[6][7] Its efficacy stems from a two-stage process performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) with a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[6][8]

The mechanism proceeds as follows:

-

Deprotonation: The base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.

-

Activation: This anion attacks the electrophilic carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt.

-

Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt, generating a potent OAt-active ester.[6][9]

-

Aminolysis: The target amine swiftly attacks the highly electrophilic carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing HOAt.[6]

The inclusion of the HOAt moiety is critical, as it is more effective at preventing epimerization at the chiral alpha-carbon than its predecessor, HOBt (Hydroxybenzotriazole).[10][11]

Carbodiimide Reagents: A Classic and Cost-Effective Approach

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are another cornerstone of peptide synthesis.[12][13] The general mechanism involves the carboxylic acid adding across one of the C=N double bonds of the carbodiimide to form an O-acylisourea intermediate. This intermediate is highly reactive but also susceptible to racemization and rearrangement into a stable N-acylurea byproduct.[12]

To mitigate these side reactions and improve efficiency, an additive like HOBt is almost always used in conjunction with carbodiimides.[12][14][15] HOBt traps the O-acylisourea intermediate to form a more stable HOBt-active ester, which is less prone to racemization and reacts cleanly with the amine to yield the target peptide.[12][14]

Critical Considerations for Coupling this compound

When working with this compound, several factors must be considered to ensure a successful coupling reaction.

-

Stereochemical Integrity: The primary concern is the preservation of the stereocenter at the C1 position. Epimerization, or the loss of stereochemical purity, can occur during the activation step, particularly under harsh conditions or with prolonged activation times.[11][16][17] The use of HATU or coupling systems with additives like HOAt or HOBt is strongly recommended to minimize this risk.[12][16]

-

Steric Hindrance: While not excessively bulky, the cyclohexene ring presents more steric hindrance than a simple aliphatic chain. This can slow down the coupling reaction. Choosing a highly efficient coupling reagent like HATU can overcome this challenge.[7] For particularly difficult couplings, increasing the reaction temperature modestly (e.g., to 40 °C) or extending the reaction time may be necessary.

-

Alkene Reactivity: The double bond in the cyclohexene ring is generally stable under standard peptide coupling conditions. However, strongly acidic or oxidative conditions should be avoided during workup and purification to prevent unwanted side reactions.

Experimental Protocols

The following protocols are designed for solution-phase synthesis. All operations should be conducted in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.

Protocol 3.1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields and preserving stereochemical integrity.

Materials and Reagents:

-

This compound (1.0 equivalent)

-

Amine component (e.g., an amino acid ester hydrochloride, 1.05 equivalents)

-

HATU (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel, magnetic stirrer, inert gas supply

Step-by-Step Procedure:

-

Reagent Preparation: In a clean, dry, inerted reaction vessel, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (use a concentration of approx. 0.1 M relative to the carboxylic acid).

-

Base Addition: Add DIPEA (3.0 eq.) to the mixture. If the amine component is a hydrochloride salt, an additional equivalent of base is required to neutralize it. Stir the solution for 1-2 minutes.

-

Pre-activation: Allow the mixture to stir at room temperature for 15-20 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.[18]

-

Amine Addition: Add the amine component (1.05 eq.), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOAt), and finally with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

Protocol 3.2: Cost-Effective Coupling using EDC/HOBt

This protocol offers a reliable and more economical alternative to HATU.

Materials and Reagents:

-

This compound (1.0 equivalent)

-

Amine component (1.05 equivalents)

-

EDC·HCl (1.2 equivalents)

-

HOBt (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Reaction vessel, magnetic stirrer, ice bath, inert gas supply

Step-by-Step Procedure:

-

Reagent Dissolution: In a clean, dry, inerted reaction vessel, dissolve this compound (1.0 eq.), the amine component (1.05 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to minimize potential side reactions and epimerization.[12]

-

EDC Addition: Add EDC·HCl (1.2 eq.) to the cooled, stirring solution in one portion.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

-

Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. The work-up procedure is similar to the HATU protocol. The urea byproduct from EDC is generally water-soluble and can be removed during the aqueous washes.[19]

-

Purification: Purify the crude product by flash column chromatography as described in Protocol 3.1.

Data Interpretation & Troubleshooting

The choice of coupling reagent and conditions can significantly impact the outcome of the reaction.

| Parameter | HATU/DIPEA Protocol | EDC/HOBt Protocol | Rationale & Expert Insights |

| Typical Yield | >90% | 75-90% | HATU is generally more efficient and faster, leading to higher yields and fewer side products.[6][10] |

| Reaction Time | 2-6 hours | 12-18 hours | The formation of the OAt-active ester with HATU is extremely rapid compared to the HOBt-ester formation with EDC. |

| Epimerization Risk | Very Low | Low | HOAt (from HATU) is superior to HOBt in suppressing racemization, making HATU the preferred choice for sensitive substrates.[11][16] |

| Cost | Higher | Lower | EDC and HOBt are significantly less expensive than HATU, making them suitable for large-scale synthesis where cost is a major factor.[12] |

| Byproduct Removal | Easy (water washes) | Easy (water washes) | The byproducts of both reactions (HOAt, DIPEA·HCl, HOBt, EDC-urea) are highly polar or water-soluble, facilitating simple purification.[19] |

Troubleshooting Common Issues:

-

Low Yield:

-

Cause: Incomplete activation or presence of moisture.

-

Solution: Ensure all reagents and solvents are anhydrous. Consider increasing the equivalents of the coupling reagent to 1.2-1.5 eq. For HATU, ensure the pre-activation step is performed.[18]

-

-

Incomplete Reaction:

-

Cause: Steric hindrance from the amine or carboxylic acid.

-

Solution: Increase reaction time or gently heat the reaction (e.g., to 40-50 °C). For very hindered couplings, a more potent reagent like COMU may be considered.[12]

-

-

Presence of N-acylurea Byproduct (EDC Protocol):

-

Cause: O-acylisourea intermediate rearranged before reacting with HOBt or the amine.

-

Solution: Ensure HOBt is added with the other reagents before EDC. Perform the reaction at 0 °C to slow the rate of rearrangement.

-

-

Epimerization Detected:

-

Cause: Base-catalyzed epimerization during activation.

-

Solution: Switch from EDC/HOBt to HATU. Reduce the amount of base (DIPEA) used and ensure the reaction temperature is kept low. Avoid long pre-activation times.[16]

-

Workflow Visualization

The general workflow for the solution-phase peptide coupling of this compound can be visualized as follows.

References

-

Zhang, Z., et al. Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications. [Link]

-

Organic Chemistry. HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

-

Unknown Author. Epimerization of Peptide. [Link]

-

Vrettos, E. I., et al. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

-

ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

-

Unknown Author. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

-

Ismail, I., et al. Epimerisation in Peptide Synthesis. ResearchGate. [Link]

-

Wang, P., et al. Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]

-

El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

-

GenScript. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

-

Reddit. How do I avoid side reactions while doing this peptide coupling reaction? [Link]

-

Vaughan Jr., J. R., & Osato, R. L. Preparation of Peptides Using Mixed Carboxylic Acid Anhydrides. Journal of the American Chemical Society. [Link]

-

PharmaCompass.com. This compound. [Link]

-

Wikipedia. Peptide synthesis. [Link]

-

YouTube. Peptide Synthesis in the Laboratory. [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

-

Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

-

PubChem. 3-Cyclohexene-1-carboxylicacid,methylester,(1S)-(9CI). [Link]

-

Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

YouTube. Peptide Coupling Reagents. [Link]

-

AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

-

Reddit. Peptide coupling. [Link]

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. bachem.com [bachem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 15. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 16. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 17. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 18. reddit.com [reddit.com]

- 19. peptide.com [peptide.com]

Troubleshooting & Optimization

Technical Support Center: Purification of (1S)-Cyclohex-3-ene-1-carboxylic Acid

Welcome to the dedicated support center for (1S)-cyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common purification challenges. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in samples of this compound?

A1: Impurities typically arise from its synthesis, which often involves a Diels-Alder reaction between 1,3-butadiene and acrylic acid, followed by chiral resolution. Common impurities include:

-

The (1R)-enantiomer: The most common impurity, leading to a reduced enantiomeric excess (e.e.).

-

Unreacted starting materials: Residual acrylic acid or byproducts from butadiene.

-

Polymeric byproducts: Acrylic acid can polymerize under reaction conditions.

-

Diastereomeric salts: If chiral resolution using a resolving agent (e.g., a chiral amine) was incomplete, the resolving agent or the diastereomeric salt may remain.

-

Solvent residues: Residual solvents from the reaction or previous purification steps.

Q2: What is the first analytical step I should take to assess the purity of my sample?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

-

¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

-

Chiral HPLC or GC: To determine the enantiomeric excess (e.e.) by separating the (1S) and (1R) enantiomers.

-

Melting Point: A sharp melting point close to the literature value (around 130-133 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

-

Optical Rotation: Measurement of the specific rotation can be compared to literature values as a confirmation of enantiomeric purity.

Troubleshooting Guides: Common Purification Issues

Here we address specific problems you might encounter during the purification of this compound with detailed, actionable solutions.

Issue 1: Low Enantiomeric Excess (e.e.) After Chiral Resolution

Question: My chiral HPLC analysis shows a significant peak for the undesired (1R)-enantiomer. How can I improve the enantiomeric excess of my this compound?

Answer: Low e.e. is a common challenge resulting from incomplete separation of diastereomeric salts. The most effective method to enhance enantiomeric purity is through systematic recrystallization.

Causality: Recrystallization of a partially resolved chiral compound can enrich the major enantiomer in the crystalline phase, leaving the minor enantiomer enriched in the mother liquor. The choice of solvent is critical, as it dictates the solubility difference between the enantiomers (or their diastereomeric salts).

Below is a decision-making workflow for selecting the appropriate purification strategy.

Caption: Decision workflow for enantiomeric excess enhancement.

-

Solvent Selection: Choose a solvent or solvent system where the carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include water, ethanol, or mixtures like ethanol/water.

-

Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals, which are more likely to exclude impurities.

-

Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum.

-

Analysis: Re-analyze the purified sample by chiral HPLC to determine the new enantiomeric excess. Repeat the process if necessary.

Issue 2: Presence of Colored Impurities or Baseline "Hump" in NMR

Question: My sample of this compound is off-white or yellowish, and the ¹H NMR baseline is not flat. What could be the cause and how do I remove these impurities?

Answer: A discolored sample and a distorted NMR baseline often indicate the presence of polymeric byproducts from the acrylic acid starting material. These can be effectively removed using column chromatography.

Causality: Polymeric materials are high molecular weight and highly polar, causing them to adhere strongly to polar stationary phases like silica gel. The desired, less polar carboxylic acid can then be eluted with an appropriate solvent system.

| Parameter | Recommended Setting | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating moderately polar organic compounds. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) with 0.5-1% Acetic Acid | The hexane/ethyl acetate gradient allows for good separation. Acetic acid is added to suppress the ionization of the carboxylic acid, reducing tailing on the silica gel. |

| Loading | Dry loading is preferred | Adsorbing the sample onto a small amount of silica gel before loading onto the column can improve resolution. |

-

Column Packing: Prepare a glass column with a slurry of silica gel in the initial, less polar mobile phase (e.g., 7:3 hexane:ethyl acetate).

-

Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.

-

Loading: Carefully add the dry-loaded sample to the top of the packed column.

-

Elution: Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if necessary.

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Analysis: Analyze the resulting white solid by NMR and HPLC to confirm purity.

Caption: Workflow for the removal of polymeric impurities via column chromatography.

References

Technical Support Center: Stability of (1S)-Cyclohex-3-ene-1-carboxylic Acid Under Acidic Conditions

Prepared by: Gemini Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (1S)-cyclohex-3-ene-1-carboxylic acid. It addresses common stability issues encountered under acidic conditions, offering troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our focus is on explaining the underlying chemical principles to empower users to diagnose and solve experimental challenges.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues observed during your experiments.

Issue 1: "After acid treatment, I see a new major peak in my HPLC/UPLC analysis. The mass is identical to my starting material."

Root Cause Analysis: This observation is highly indicative of an acid-catalyzed isomerization reaction. Under acidic conditions, the double bond in the cyclohexene ring is susceptible to protonation, forming a secondary carbocation intermediate. This intermediate can then be deprotonated at an adjacent carbon, leading to the migration of the double bond to a more thermodynamically stable position.

The most probable transformation is the migration of the double bond into conjugation with the carboxylic acid's carbonyl group, forming cyclohex-1-ene-1-carboxylic acid. This conjugated system is significantly more stable than the starting material. Less favorable, but still possible, is the formation of cyclohex-2-ene-1-carboxylic acid.

Potential Isomerization Pathways:

-